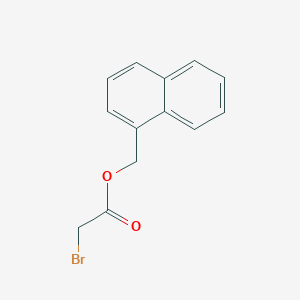

Acetic acid, bromo-, 1-naphthalenylmethyl ester

Description

Its structure combines the reactivity of the bromoacetate moiety with the aromatic bulk of the naphthalene system. This ester is identified in natural sources such as Datura innoxia extracts, where it is listed among fatty acids and bioactive esters .

Properties

CAS No. |

59956-74-0 |

|---|---|

Molecular Formula |

C13H11BrO2 |

Molecular Weight |

279.13 g/mol |

IUPAC Name |

naphthalen-1-ylmethyl 2-bromoacetate |

InChI |

InChI=1S/C13H11BrO2/c14-8-13(15)16-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |

InChI Key |

MNPRQAITEQTGDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Acetic acid, bromo-, 1-naphthalenylmethyl ester typically involves two key steps:

- Step 1: Preparation of the halomethylated naphthalene intermediate, such as 5-bromo-2-chloromethylnaphthalene or related derivatives.

- Step 2: Esterification of bromoacetic acid or its activated esters with the naphthalenylmethyl alcohol or related nucleophilic species.

These steps are often performed under controlled conditions using bases, solvents, and catalysts to optimize yield and purity.

Preparation of Halomethylated Naphthalene Intermediates

The halomethylated naphthalene derivatives serve as the key starting materials. For example, 5-bromo-2-chloromethylnaphthalene is prepared through halogenation reactions on naphthalene derivatives, as described in medicinal chemistry literature (J. Med. Chem. 27, 255-256 (1984); J. Med. Chem. 36, 2485-2493 (1993)) and patent disclosures.

Esterification with Bromoacetic Acid or Its Esters

The esterification step involves reacting the halomethylated naphthalene derivative with bromoacetic acid or its activated esters, such as tert-butyl bromoacetate. This is often facilitated by:

- Bases: Potassium carbonate (K2CO3) is commonly used to deprotonate the nucleophile and promote substitution reactions.

- Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to their ability to dissolve reactants and support nucleophilic substitution.

- Acidic Hydrolysis: After ester formation with tert-butyl bromoacetate, acidic hydrolysis (e.g., trifluoroacetic acid) may be used to remove protecting groups or convert intermediates into the desired acid form.

Specific Example from Patent Literature

A detailed example from patent US5482968A illustrates the preparation:

| Step | Reagents and Conditions | Description | Yield/Result |

|---|---|---|---|

| a) | 5-bromo-2-chloromethylnaphthalene, 1,3-cyclohexanedione, KOH (1N), dioxane, 75°C, 24h | Formation of 2-(5-bromo-naphthalen-2-ylmethyl)-3-hydroxy-2-cyclohexen-1-one intermediate | 52% yield, m.p. 209-210°C |

| b) | Reaction with tert-butyl bromoacetate, potassium carbonate, DMF, 75°C, 2h | Esterification to form tert-butyl ester intermediate | Not specified |

| c) | Acidic hydrolysis with trifluoroacetic acid | Conversion to free acid form | Not specified |

This multistep sequence highlights the use of halomethylated naphthalene, base-promoted nucleophilic substitution, and acid-mediated deprotection to yield the target ester.

Alternative Industrial Preparation of Bromoacetic Acid Esters

A complementary industrial method for preparing bromoacetic acid esters involves direct bromination of acetic acid derivatives followed by esterification:

- Process: Gradual addition of concentrated sulfuric acid to a mixture of chloroacetic acid, alkali metal or ammonium bromide, alcohol (for ester formation), water, and an organic solvent capable of forming an azeotrope.

- Conditions: Temperature maintained between 40°C and 70°C with water removal during heating.

- Outcome: High yield of bromoacetic acid esters with simplified procedure and reduced reaction time.

This method is advantageous for industrial scale synthesis due to its efficiency and cost-effectiveness.

Data Tables Summarizing Preparation Conditions and Yields

Comprehensive Research Findings and Notes

- The base-promoted nucleophilic substitution of halomethylated naphthalenes with bromoacetic acid esters is a reliable route to the target compound, with potassium carbonate and DMF being the preferred base and solvent, respectively.

- The acidic hydrolysis step is critical for converting tert-butyl esters into free acids, using trifluoroacetic acid or similar organic acids.

- Industrial processes improve efficiency by combining bromination and esterification in one pot, reducing labor and increasing yields.

- The purity and identity of intermediates and final products are confirmed by melting point analysis and elemental analysis (C, H, N), consistent with literature values.

- The halomethylated naphthalene intermediates are prepared according to established literature procedures, ensuring reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Acetic acid, bromo-, 1-naphthalenylmethyl ester can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

Substitution: Products vary depending on the nucleophile used.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols and hydrocarbons.

Scientific Research Applications

Chemistry: Acetic acid, bromo-, 1-naphthalenylmethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers and resins .

Mechanism of Action

The mechanism of action of acetic acid, bromo-, 1-naphthalenylmethyl ester involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis to release acetic acid and 1-naphthalenylmethanol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related bromoacetic acid esters, emphasizing substituent effects:

Physicochemical Properties

- Boiling/Melting Points :

- The naphthalenylmethyl ester likely has a higher boiling point (>300°C) compared to tert-butyl (195 g/mol) and isopropyl esters due to aromatic stacking and larger molecular weight .

- Ethyl 1-bromo-2-naphthoate has a melting point of 36–37°C, suggesting crystalline stability from planar naphthalene alignment .

- Solubility: Aliphatic esters (e.g., tert-butyl) are more soluble in non-polar solvents, while naphthalene-containing esters exhibit lower polarity and solubility in organic solvents like ethyl acetate or dichloromethane .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing acetic acid, bromo-, 1-naphthalenylmethyl ester, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : React bromoacetyl chloride with 1-naphthalenemethanol in anhydrous dichloromethane, using a base like pyridine to neutralize HCl. Monitor reaction progress via TLC (hexane:ethyl acetate 4:1) .

- Esterification : Catalyze bromoacetic acid with 1-naphthalenemethanol using DCC/DMAP in dry THF under nitrogen. Purify via column chromatography (silica gel, gradient elution) .

- Key variables : Temperature (0–25°C), solvent polarity, and stoichiometric ratios (1.2:1 alcohol:acid chloride) impact yield. Excess base may hydrolyze the ester .

Q. How can researchers verify the purity and structural identity of this compound?

- Analytical workflow :

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Expected molecular ion [M⁺] at m/z ~306 (C₁₃H₁₁BrO₂) and fragment peaks at m/z 141 (naphthylmethyl⁺) and 107 (bromoacetate⁺) .

- ¹H NMR : Look for naphthalene aromatic protons (δ 7.2–8.5 ppm, multiplet), methylene protons adjacent to bromine (δ 3.8–4.2 ppm, singlet), and acetate methyl (δ 2.1–2.3 ppm, singlet). Compare with computed spectra using tools like ACD/Labs .

- Elemental analysis : Confirm Br content (~26.1%) via combustion analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-naphthalenylmethyl group influence reactivity in nucleophilic substitution reactions?

- Experimental design :

- Compare kinetics of hydrolysis (aqueous NaOH, 25°C) with simpler esters (e.g., methyl bromoacetate). Monitor via conductivity measurements.

- Findings : The bulky naphthalenyl group reduces SN2 reactivity (steric hindrance) but may stabilize transition states through π-π interactions. Rate constants correlate with Hammett σ⁺ values .

- Contradictions : Some studies report unexpected acceleration in polar aprotic solvents (e.g., DMF), suggesting competing mechanisms (e.g., radical pathways) .

Q. What strategies resolve contradictions in observed vs. computed spectroscopic data for this compound?

- Case study :

- Discrepancy : Experimental ¹³C NMR shows a downfield shift for the carbonyl carbon (δ 170–172 ppm) vs. DFT-predicted δ 168 ppm (B3LYP/6-311+G(d,p)).

- Resolution : Include solvent effects (PCM model for CDCl₃) and consider dynamic effects (rotational isomers). Verify with 2D NMR (HSQC, HMBC) to assign coupling .

- Validation : Cross-check with IR spectroscopy (C=O stretch ~1740 cm⁻¹) and X-ray crystallography if crystals are obtainable .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

- Methodology :

- QSAR models : Use EPI Suite to estimate biodegradability (BIOWIN <2 suggests low persistence) and ECOSAR for aquatic toxicity (LC50 for fish: ~5 mg/L, indicating moderate hazard) .

- Molecular dynamics : Simulate interactions with biological targets (e.g., acetylcholinesterase) using GROMACS. Focus on bromine’s electrophilic reactivity .

- Limitations : Models may underestimate naphthalene-derived metabolites. Validate with in vitro assays (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.